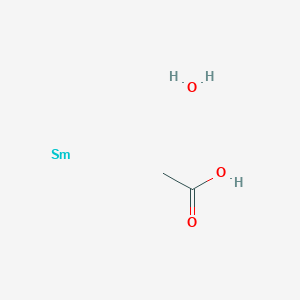Samarium(III) acetate hexahydrate
CAS No.:
Cat. No.: VC13341397
Molecular Formula: C2H6O3Sm
Molecular Weight: 228.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H6O3Sm |
|---|---|
| Molecular Weight | 228.4 g/mol |
| IUPAC Name | acetic acid;samarium;hydrate |
| Standard InChI | InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
| Standard InChI Key | NIIXPCRAYFYVGV-UHFFFAOYSA-N |
| SMILES | CC(=O)O.O.[Sm] |
| Canonical SMILES | CC(=O)O.O.[Sm] |
Introduction
Chemical Composition and Structural Features
Table 1: Comparative Properties of Samarium Acetate Hydrates
| Property | Anhydrous | Tetrahydrate | Hexahydrate (Theoretical) |
|---|---|---|---|
| Molecular Formula | C₆H₉O₆Sm | C₆H₁₇O₁₀Sm | C₆H₂₁O₁₂Sm |
| Molecular Weight (g/mol) | 327.48 | 435.56 | 483.63 |
| Crystal System | - | Monoclinic | Undocumented |
Synthesis and Crystallization
The tetrahydrate form is synthesized by dissolving samarium(III) oxide () in 50% acetic acid, followed by crystallization and vacuum drying . Achieving the hexahydrate likely requires controlled humidity during crystallization, though explicit methodologies remain unrecorded. Mixed-anion variants, such as , highlight the structural flexibility of samarium-acetate complexes .
Physicochemical Properties
Thermal and Solubility Behavior
Samarium(III) acetate hydrates decompose above 300°C, releasing acetic acid and water vapor . The compound is hygroscopic, necessitating storage in desiccated environments . It exhibits high solubility in water (≥10 g/100 mL at 25°C) and moderate solubility in polar organic solvents like ethanol .
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 300°C (decomposition) |
| Density | 1.94 g/mL |
| Solubility in Water | Freely soluble |
| Hygroscopicity | High |
| Purity (Commercial) | ≥99.9% (REO basis) |
Spectroscopic and Magnetic Profiles
While direct spectral data for the hexahydrate is scarce, samarium(III) complexes typically exhibit strong absorption in the visible spectrum due to electronic transitions. Magnetic susceptibility measurements align with paramagnetic behavior expected for () .
Industrial and Research Applications
Catalysis and Chemical Synthesis
Samarium(III) acetate catalyzes organic transformations, including esterifications and cross-coupling reactions, leveraging the Lewis acidity of . Its efficacy in methanol-to-olefin (MTO) conversions and asymmetric catalysis remains under investigation.
Phosphors and Optoelectronic Devices
Incorporation of into oxide matrices (e.g., ) yields red-emitting phosphors for LED lighting, with excitation peaks at 402 nm and emission at 645 nm .
Samarium-Cobalt Magnets
Though more prevalent in oxide or alloy forms, samarium from acetate precursors contributes to magnets, offering high coercivity (up to 30 kOe) and thermal stability (operating temperatures >250°C) .
Table 3: Application-Specific Performance Metrics
| Application | Key Metric | Value |
|---|---|---|
| Phosphors | Emission Wavelength | 645 nm (red) |
| Coercivity | 25–30 kOe | |
| Catalysis | Turnover Frequency (TOF) | 10–15 h⁻¹ |
Nuclear and Medical Uses
Samarium-153 complexes derived from acetate precursors serve as radiopharmaceuticals for pain relief in bone metastases, emitting β⁻ particles (0.81 MeV) with a half-life of 46.3 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume